molecular formula C8H8F3NO2S B1304083 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline CAS No. 402-19-7

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

Cat. No.: B1304083
CAS No.: 402-19-7
M. Wt: 239.22 g/mol
InChI Key: LNEFTABJIPDJBV-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonyl group attached to an aniline ring

Preparation Methods

The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto an aniline precursor. One common synthetic route includes the following steps:

    Nitration: The starting aniline compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methylsulfonylation: The methylsulfonyl group is introduced using reagents like methylsulfonyl chloride.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, influenced by the electron-withdrawing effects of the trifluoromethyl and methylsulfonyl groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions .

Scientific Research Applications

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methylsulfonyl group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline include:

  • 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline
  • 2-(Methylsulfonyl)-6-(trifluoromethyl)aniline
  • 2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline

Compared to these compounds, this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group at the 5-position and the methylsulfonyl group at the 2-position create a distinct electronic environment on the aromatic ring, affecting its chemical behavior and applications .

Properties

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEFTABJIPDJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382249
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-19-7
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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